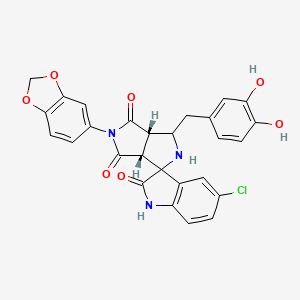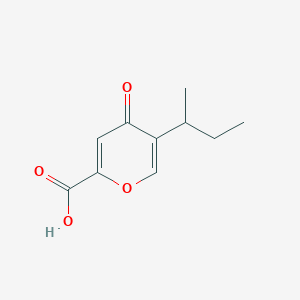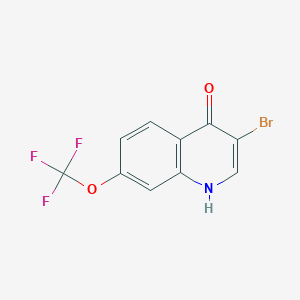
C27H20ClN3O7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C27H20ClN3O7 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a tricyclic antihistamine that selectively inhibits peripheral histamine H1-receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C. After the reaction is complete, the mixture is washed with water, dried, and concentrated to obtain Loratadine as a crystalline solid .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or other suitable methods to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Substitution: Substitution reactions often use such as or .
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Substituted derivatives: Various derivatives can be formed through substitution reactions, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
Wirkmechanismus
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1-receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The molecular targets include the H1-receptors located on various cells, including mast cells and basophils . The inhibition of these receptors prevents the release of inflammatory mediators, leading to reduced allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine with a similar mechanism of action but different chemical structure.
Fexofenadine: A second-generation antihistamine known for its non-sedating properties.
Desloratadine: The active metabolite of Loratadine with similar antihistamine effects.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties compared to first-generation antihistamines. It is also less likely to cross the blood-brain barrier, reducing central nervous system side effects.
Eigenschaften
Molekularformel |
C27H20ClN3O7 |
|---|---|
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H20ClN3O7/c28-13-2-4-16-15(9-13)27(26(36)29-16)23-22(17(30-27)7-12-1-5-18(32)19(33)8-12)24(34)31(25(23)35)14-3-6-20-21(10-14)38-11-37-20/h1-6,8-10,17,22-23,30,32-33H,7,11H2,(H,29,36)/t17?,22-,23+,27?/m1/s1 |
InChI-Schlüssel |
ACZWXHOAECGOCZ-BBRPBWRKSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Cl)NC5=O)NC4CC7=CC(=C(C=C7)O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Cl)NC5=O)CC7=CC(=C(C=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)


![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)


